molecular formula C24H18Cl2N2O5 B11689773 ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11689773
M. Wt: 485.3 g/mol
InChI Key: ZIWXDVFMWHMRDT-PDGQHHTCSA-N
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Description

Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate: is a complex organic compound that belongs to the class of benzoates It is characterized by its unique structure, which includes a pyrazolidinone ring, a furan ring, and a benzoate ester

Preparation Methods

The synthesis of ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolidinone intermediate, followed by the introduction of the furan ring and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ester functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazolidinone ring and the furan ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate: This compound shares a similar structure but may have different substituents or functional groups.

    Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate: Another similar compound with variations in the pyrazolidinone or furan rings. The uniqueness of ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H18Cl2N2O5

Molecular Weight

485.3 g/mol

IUPAC Name

ethyl 2-chloro-5-[5-[(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H18Cl2N2O5/c1-3-32-24(31)17-10-14(5-8-19(17)25)21-9-7-16(33-21)12-18-22(29)27-28(23(18)30)15-6-4-13(2)20(26)11-15/h4-12H,3H2,1-2H3,(H,27,29)/b18-12-

InChI Key

ZIWXDVFMWHMRDT-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=C(C=C4)C)Cl)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)C)Cl)Cl

Origin of Product

United States

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